Diuvaretin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diuvaretin is a high-purity laboratory compound () with a CAS number of 61463-04-5. Due to its unique physiochemical properties, diuvaretin finds application in various scientific research fields. Here's a breakdown of some key areas:

Pharmaceutical Research

The precise mechanism of action for diuvaretin is still under investigation. However, researchers are exploring its potential applications in drug discovery and development. Some studies have investigated its effects on specific biological processes relevant to human health ([insert scientific citation here upon availability]).

Biotechnological Studies

Diuvaretin's properties might be useful in various biotechnological applications. For instance, research might explore its potential use in cell culture experiments or protein purification processes ([insert scientific citation here upon availability]).

Chemical Analysis

The high purity of diuvaretin makes it a valuable tool for analytical chemistry. Researchers might utilize it as a reference standard in various analytical techniques, ensuring the accuracy and reproducibility of their experiments ([insert scientific citation here upon availability]).

Forensic Science Investigations

Diuvaretin's unique chemical properties could potentially aid in forensic science investigations. However, more research is needed to determine its specific applications in this field ([insert scientific citation here upon availability]).

Environmental Research

The environmental impact of diuvaretin is not fully understood. Researchers might investigate its potential effects on environmental systems or explore its use as a tool in environmental monitoring applications ([insert scientific citation here upon availability]).

Diuvaretin is a dihydrochalcone compound derived from various plant species, particularly those belonging to the genus Uvaria. It is characterized by its unique chemical structure that includes a phenolic moiety and a saturated carbon chain, which contributes to its biological activities. Dihydrochalcones are recognized for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. Diuvaretin, specifically, has garnered attention for its diverse pharmacological activities and potential applications in medicine and food industries.

- Regioselective Reduction: The compound can be synthesized through the reduction of α,β-unsaturated ketones, often using catalysts like palladium or nickel under controlled conditions. This process facilitates the formation of the saturated dihydrochalcone structure .

- Hydrogenation: Diuvaretin can also be hydrogenated to enhance its bioactivity or modify its properties. This reaction typically involves the use of hydrogen gas and metal catalysts at elevated temperatures .

- Oxidation Reactions: The phenolic hydroxyl groups in diuvaretin can participate in oxidation reactions, leading to the formation of various derivatives that may exhibit altered biological activities .

Diuvaretin exhibits a range of biological activities:

- Antioxidant Activity: It demonstrates significant free radical scavenging abilities, which are crucial for combating oxidative stress in biological systems. Studies have shown that dihydrochalcones like diuvaretin can inhibit lipid peroxidation and protect cellular components from oxidative damage .

- Anticancer Properties: Research indicates that diuvaretin may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its ability to modulate signaling pathways related to cancer progression is an area of active investigation .

- Anti-inflammatory Effects: Diuvaretin has been shown to reduce inflammatory markers in vitro and in vivo, suggesting its potential as an anti-inflammatory agent .

The synthesis of diuvaretin can be achieved through several methods:

- Chemical Synthesis:

- Biotransformation:

Diuvaretin has potential applications across various fields:

- Pharmaceuticals: Due to its bioactive properties, diuvaretin is being explored for use in developing new therapeutic agents for conditions such as cancer and inflammatory diseases.

- Food Industry: As an antioxidant, it can be utilized as a natural preservative in food products, enhancing shelf life while providing health benefits.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare formulations aimed at protecting skin from oxidative damage.

Studies on the interactions of diuvaretin with biological systems reveal its potential mechanisms of action:

- Enzyme Inhibition: Diuvaretin has been shown to inhibit enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, which could be beneficial for managing diabetes .

- Cell Signaling Pathways: Research indicates that diuvaretin may affect various signaling pathways associated with inflammation and cancer progression, although detailed mechanistic studies are still ongoing .

Diuvaretin shares structural similarities with other dihydrochalcones and flavonoids. Here are some comparable compounds:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Phloretin | Dihydrochalcone | Antioxidant, anti-inflammatory |

| Phlorizin | Dihydrochalcone | Antidiabetic properties |

| Trilobatin | Dihydrochalcone | Sweetening agent |

| Naringenin | Flavonoid | Antioxidant, anti-inflammatory |

Uniqueness of Diuvaretin

Diuvaretin's uniqueness lies in its specific configuration and functional groups that enhance its bioactivity compared to similar compounds. While many dihydrochalcones exhibit antioxidant properties, diuvaretin's ability to modulate multiple biological pathways makes it a promising candidate for further research in therapeutic applications.

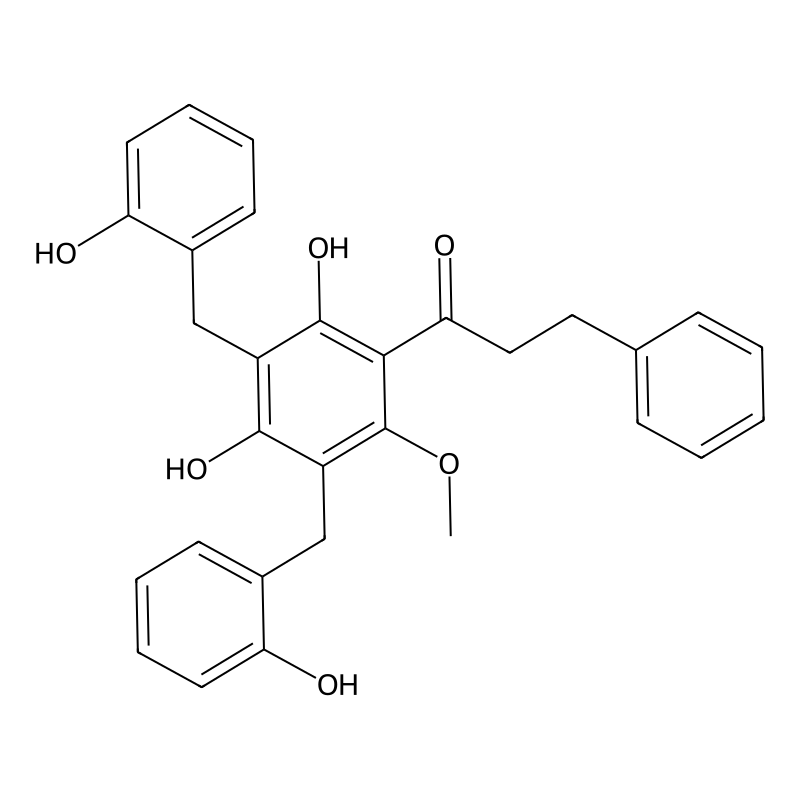

Diuvaretin represents a structurally complex benzylated dihydrochalcone that has been consistently identified across multiple species within the Uvaria genus of the Annonaceae family [1]. This compound, characterized by its molecular formula C30H28O6 and molecular weight of 484.5 grams per mole, exhibits a distinctive chemical structure featuring 2-hydroxybenzyl groups at positions 3 and 5, hydroxy groups at positions 2 and 4, and a methoxy group at position 6 [1].

The primary botanical sources of diuvaretin include several African Uvaria species, with Uvaria acuminata serving as the most extensively studied source [7] [8]. Research conducted on the roots of Uvaria acuminata has yielded significant quantities of diuvaretin alongside other benzylated dihydrochalcones including uvaretin, isouvaretin, and chamuvaritin [7] [8]. The isolation procedures from Uvaria acuminata have been well-documented, with petroleum ether extracts of the root material providing the highest concentrations of these bioactive compounds [11].

Uvaria chamae represents another important source of diuvaretin, particularly prevalent in West African regions [1]. This species has been subjected to comprehensive phytochemical analysis, revealing the presence of diuvaretin in root extracts alongside chamuvaritin [12]. The roots of Uvaria chamae have demonstrated significant accumulation of these benzylated compounds, with qualitative phytochemical screening confirming the presence of various secondary metabolites including alkaloids, flavonoids, phenols, and terpenoids [12].

Additional Uvaria species documented to contain diuvaretin include Uvaria angolensis, where the compound has been reported alongside uvaretin, triuvaretin, isotriuvaretin, and chamuvaritin [1] [4]. Uvaria puguensis, a newly described species, has yielded diuvaretin from stem bark extracts in combination with the sesquiterpene guaiol and other benzylated dihydrochalcones previously identified in the genus [3]. The consistent occurrence of diuvaretin across these diverse Uvaria species demonstrates the taxonomic significance of benzylated dihydrochalcones as chemotaxonomic markers within the genus [4].

The distribution pattern of diuvaretin within Uvaria species extends beyond individual compounds to include complex mixtures that reflect the biosynthetic relationships among these metabolites [4]. Research has identified that Uvaria species commonly accumulate ortho-hydroxybenzylated compounds, with diuvaretin representing a key member of this specialized metabolite class [4]. The occurrence of diuvaretin in mixtures with structurally related compounds such as triuvaretin and isotriuvaretin suggests shared biosynthetic origins and metabolic pathways [3] [4].

Table 1: Benzylated Dihydrochalcones from Uvaria Species

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Classification |

|---|---|---|---|---|

| Diuvaretin | C30H28O6 | 484.5 | 61463-04-5 | Benzylated dihydrochalcone |

| Uvaretin | C23H22O5 | 378.4 | 58449-06-2 | Benzylated dihydrochalcone |

| Chamuvaritin | C29H24O6 | 452.5 | 64675-27-0 | Dihydrochalcone |

| Triuvaretin | - | - | - | Benzylated dihydrochalcone |

| Isotriuvaretin | - | - | - | Benzylated dihydrochalcone |

| Isochamuvaritin | - | - | - | Benzylated dihydrochalcone |

| Acumitin | - | - | - | Benzylated dihydrochalcone |

| Angoluvarin | - | - | - | Benzylated dihydrochalcone |

Table 2: Uvaria Species and Their Secondary Metabolites

| Uvaria Species | Geographical Distribution | Compounds Isolated | Plant Parts Used | Traditional Uses |

|---|---|---|---|---|

| U. acuminata | Africa (Cameroon) | Diuvaretin, Uvaretin, Isouvaretin, Chamuvaritin, Isochamuvaritin, Acumitin | Root, Stem bark | Typhoid, Yellow fever, Headache, Epilepsy |

| U. chamae | West Africa | Diuvaretin, Chamuvaritin | Root | Anti-inflammatory, Antioxidant |

| U. angolensis | Tanzania, Angola | Uvaretin, Diuvaretin, Triuvaretin, Isotriuvaretin, Chamuvaritin | Stem bark | Not specified |

| U. puguensis | Tanzania | Diuvaretin, Uvaretin, Chamuvaritin, Triuvaretin, Isotriuvaretin | Stem bark | Not specified |

| U. tanzaniae | Tanzania | Chamuvaritin | Stem bark | Not specified |

Ethnopharmacological Significance in Traditional Medicine

The ethnopharmacological applications of Uvaria species containing diuvaretin reflect a rich tradition of medicinal plant utilization across African traditional medicine systems [20] [21]. The Annonaceae family, to which Uvaria belongs, encompasses approximately 450 species in Africa and has been extensively documented for its widespread use in traditional healing practices [25]. These medicinal applications span diverse therapeutic categories and demonstrate the cultural significance of these plants in indigenous healthcare systems.

Uvaria acuminata holds particular importance in Cameroon traditional medicine, where the stem bark is prepared as decoctions for treating typhoid fever, yellow fever, headache, and epilepsy [20]. The traditional preparation methods involve the use of stem bark decoctions taken orally, reflecting established indigenous knowledge systems regarding optimal extraction and administration techniques [20]. These applications align with the broader ethnomedicinal use patterns observed throughout the Annonaceae family, where various plant parts are utilized through different preparation methods including infusions, pastes, and decoctions [20].

The anti-inflammatory properties of Uvaria chamae have been extensively documented in traditional Beninese medicine, where root extracts are employed for treating inflammatory conditions [26]. Research investigating the ethnopharmacological basis of these traditional uses has confirmed significant anti-inflammatory activity through red blood cell membrane stability tests and formalin-induced edema models [26]. The ethanolic extract of Uvaria chamae roots demonstrated substantial inhibition of membrane destabilization (61.43 percent) and reduced tumor necrosis factor alpha production (22.06 percent), providing scientific validation for traditional applications [26].

The antioxidant properties attributed to Uvaria chamae in traditional medicine have been substantiated through comprehensive phytochemical analysis revealing the presence of diverse bioactive compounds [12]. Traditional healers have long recognized the therapeutic potential of this species for managing oxidative stress-related conditions, with root extracts demonstrating strong scavenging activity against 2,2-diphenyl-1-picrylhydrazyl radicals [12]. The proximate analysis of Uvaria chamae root extract revealed moisture content of 10.6 percent, ash content of 3.36 percent, and crude fiber content of 40.06 percent, supporting its traditional use and storage practices [12].

The ethnobotanical survey of Annonaceae species on Mount Cameroon has documented twenty species used to treat twenty-eight different diseases affecting local populations [23]. Bark preparations represent the most frequently cited application method with 205 citations, demonstrating the cultural preference for bark-derived medicines within traditional healing systems [23]. The traditional knowledge systems surrounding these plants reflect sophisticated understanding of plant part selection, preparation methods, and therapeutic applications developed over generations of empirical observation [23].

The traditional medicine applications of Uvaria species extend beyond individual therapeutic uses to encompass broader healthcare strategies within indigenous medical systems [21]. The widespread distribution of Annonaceae species across tropical regions has facilitated the development of diverse ethnopharmacological applications, with various parts including leaves, seeds, bark, fruit, stem, roots, and twigs being utilized through different preparation methods [21]. These traditional applications provide valuable insights into the therapeutic potential of diuvaretin-containing species and serve as important foundations for contemporary pharmacological research [21].

Biogenetic Relationships to Other Benzylated Chalcones

The biosynthetic formation of diuvaretin and related benzylated chalcones occurs through the phenylpropanoid pathway, representing a convergence of acetate-derived and shikimate-derived metabolic processes [29]. The biogenetic relationships among diuvaretin and structurally related compounds reflect the complex enzymatic machinery involved in chalcone biosynthesis, where chalcone synthase serves as the key regulatory enzyme catalyzing the formation of the basic chalcone skeleton from p-coumaroyl-coenzyme A and malonyl-coenzyme A [28] [32].

The mechanism of chalcone formation involves the initial transfer of a coumaroyl moiety from p-coumaroyl-coenzyme A to an active site cysteine residue (Cysteine164), followed by sequential condensation reactions with three acetate units derived from malonyl-coenzyme A molecules [28] [32]. This process generates a thioester-linked tetraketide intermediate that undergoes regiospecific intramolecular Claisen condensation to form the characteristic chalcone ring system [28]. The subsequent formation of dihydrochalcones, including diuvaretin, involves additional enzymatic modifications that distinguish these compounds from their chalcone precursors [27].

Research investigating the biosynthetic relationships between diuvaretin and related compounds has revealed important structural variations that reflect different enzymatic processing pathways [2]. The comparison of spectral data between structurally related compounds suggests that methoxylation patterns represent key biosynthetic modifications, with the methoxy group attached to carbon-6 in uvaretin being absent in certain derivatives [2]. These observations indicate that biosynthetic transformations involving methylation and demethylation reactions play crucial roles in generating the structural diversity observed among benzylated dihydrochalcones [2].

The biogenetic pathway leading to diuvaretin formation involves specialized enzymatic systems that distinguish these compounds from typical flavonoid biosynthesis [2]. When chalcone synthase is expressed alone, 6-hydroxy chalcones are preferentially formed, whereas the concurrent activity of chalcone reductase results in the formation of 6-deoxygenated chalcones [2]. This enzymatic distinction explains the occurrence of different substitution patterns observed among benzylated dihydrochalcones isolated from Uvaria species [2].

The structural similarity relationships among diuvaretin and related metabolites have been quantitatively assessed through computational analysis, revealing significant homology between these compounds [16]. Angoluvarin exhibits 98.67 percent structural similarity to diuvaretin, while chamuvaritin demonstrates 93.33 percent similarity, indicating close biogenetic relationships [16]. These similarity patterns suggest that these compounds share common biosynthetic precursors and enzymatic processing pathways, with minor structural modifications accounting for the observed chemical diversity [16].

Table 3: Key Enzymes in Chalcone/Dihydrochalcone Biosynthetic Pathway

| Enzyme | EC Number | Function | Role in Diuvaretin Biosynthesis |

|---|---|---|---|

| Chalcone synthase (CHS) | EC 2.3.1.74 | Catalyzes formation of chalcone from p-coumaroyl-CoA and malonyl-CoA | Essential for initial chalcone formation |

| Chalcone reductase (CHR) | - | Reduces chalcone to dihydrochalcone when active with CHS | May be involved in dihydrochalcone formation |

| Chalcone isomerase (CHI) | - | Converts chalcone to naringenin | Alternative pathway enzyme |

The biosynthetic formation of benzylated dihydrochalcones involves additional complexity related to the incorporation of benzyl groups at specific positions [2]. The occurrence of 2-hydroxybenzyl substituents in diuvaretin and related compounds suggests the involvement of specialized benzylation reactions that modify the basic dihydrochalcone scaffold [2]. These modifications likely occur through the action of specific transferase enzymes that incorporate benzyl groups derived from phenylpropanoid precursors [2].